3-(2-bromophenoxy)propyl thiocyanate
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Overview
Description
3-(2-Bromophenoxy)propyl thiocyanate is an organic compound characterized by a bromophenoxy group attached to a propyl chain, which in turn is linked to a thiocyanate group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-bromophenol and propylene oxide.
Reaction Process: The reaction involves the nucleophilic substitution of propylene oxide with 2-bromophenol to form 3-(2-bromophenoxy)propanol.
Conversion to Thiocyanate: The resulting alcohol is then reacted with thiocyanate salts (e.g., potassium thiocyanate) to yield this compound.
Industrial Production Methods:
Batch Process: The compound is often synthesized in a batch process, where the reactants are mixed in a controlled environment to ensure consistent product quality.
Purification: The final product is purified through techniques such as recrystallization or distillation to remove impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom in the bromophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles (e.g., sodium iodide, sodium azide)
Major Products Formed:
Oxidation Products: Bromophenol derivatives, carboxylic acids
Reduction Products: Alcohols, amines
Substitution Products: Iodophenoxypropyl thiocyanate, azido derivatives
Scientific Research Applications
3-(2-Bromophenoxy)propyl thiocyanate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: The thiocyanate group can interact with metal ions, forming complexes that may influence biological processes.
Pathways Involved: The bromophenoxy group can affect signaling pathways related to cell growth and differentiation.
Comparison with Similar Compounds
3-(2-Chlorophenoxy)propyl thiocyanate
3-(2-Fluorophenoxy)propyl thiocyanate
3-(2-Iodophenoxy)propyl thiocyanate
Uniqueness: 3-(2-Bromophenoxy)propyl thiocyanate is unique due to the presence of the bromine atom, which imparts different chemical and biological properties compared to its chloro-, fluoro-, and iodo- counterparts.
This comprehensive overview highlights the significance of this compound in various fields and its potential for future applications
Properties
IUPAC Name |
3-(2-bromophenoxy)propyl thiocyanate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNOS/c11-9-4-1-2-5-10(9)13-6-3-7-14-8-12/h1-2,4-5H,3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFKXRRRALEIEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCSC#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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